(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylicAcid
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Overview
Description
(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, a naphthamido group, and an ethoxy substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This step may involve the reaction of a cysteine derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Naphthamido Group: This can be achieved through an amide coupling reaction between a naphthoic acid derivative and an amine.
Ethoxy Substitution: The ethoxy group can be introduced via an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the naphthamido moiety.
Substitution: The ethoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving thiazolidine derivatives.
Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific enzymes or receptors.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and naphthamido group may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic Acid: A simpler analog with similar structural features.
Naphthamido Derivatives: Compounds containing the naphthamido group but lacking the thiazolidine ring.
Ethoxy-Substituted Compounds: Molecules with ethoxy groups attached to different core structures.
Uniqueness
(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid is unique due to the combination of its thiazolidine ring, naphthamido group, and ethoxy substituent
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
WHHZZRUECRWKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
Origin of Product |
United States |
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